5-Methyl-7-hydroxyisoflavone

Vue d'ensemble

Description

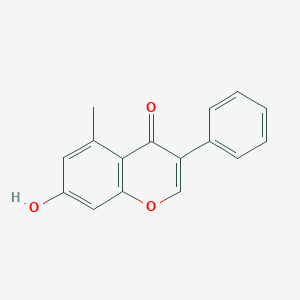

5-Methyl-7-hydroxyisoflavone is a chemical compound belonging to the isoflavone class of flavonoids. It is known for its potential health benefits and is often used in dietary supplements. This compound has a molecular formula of C16H12O3 and a molecular weight of 252.26 g/mol . It is structurally similar to other flavonoids and has been shown to exhibit various biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Methyl-7-hydroxyisoflavone can be synthesized from 3,5-dihydroxy-toluene through a series of reactions. The process begins with the Hoesch reaction to obtain 2,4-dihydroxy-6-methyldeoxybenzoin, followed by a cyclization process to produce this compound . The reaction conditions typically involve the use of dimethyl carbonate as a green synthesis reagent, with an overall yield of approximately 47.8% under optimal conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for use in supplements and other applications.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Methyl-7-hydroxyisoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the isoflavone structure.

Substitution: Substitution reactions, such as O-demethylation and hydroxylation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as dimethyl sulfate and triethyl orthoformate are used for methylation and methoxylation reactions.

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .

Applications De Recherche Scientifique

Therapeutic Applications

1. Cardiovascular Health

Research indicates that 5-Methyl-7-hydroxyisoflavone may play a role in cardiovascular health by improving endothelial function and reducing oxidative stress. A study highlighted the compound's ability to enhance nitric oxide production, which is crucial for vascular health, thereby potentially lowering the risk of cardiovascular diseases .

2. Osteoporosis Management

This compound has been investigated for its effects on bone density and osteoporosis. It is believed to mimic estrogen's effects on bone metabolism, promoting osteoblast activity and inhibiting osteoclast formation. In animal studies, administration of this compound resulted in increased bone mineral density and improved overall bone health .

3. Neuroprotection

The neuroprotective properties of this compound have been explored in models of cerebral ischemia. Studies demonstrate that it can reduce neuronal apoptosis and infarct volume following ischemic events, likely through its antioxidant mechanisms and modulation of inflammatory pathways .

4. Cancer Research

This compound has shown promise in cancer research due to its ability to inhibit collagen synthesis, which is significant in cancer progression. Additionally, it exhibits antibacterial properties against strains such as Staphylococcus aureus, suggesting potential applications in cancer treatment protocols .

Table 1: Summary of Key Studies on this compound

Mécanisme D'action

The mechanism of action of 5-Methyl-7-hydroxyisoflavone involves its interaction with estrogen receptors. It inhibits the activity of estrogen, which plays a role in the development of certain cancers. Additionally, it has been shown to inhibit collagen synthesis, which is important in cancer progression . The compound also exhibits antioxidant effects, contributing to its protective role against oxidative stress .

Comparaison Avec Des Composés Similaires

- 7-Hydroxy-5-methoxyisoflavone

- Biochanin A

- Genistein

- Daidzein

Comparison: 5-Methyl-7-hydroxyisoflavone is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biological activities. Compared to other isoflavones like genistein and daidzein, it has a stronger inhibitory effect on estrogen activity and collagen synthesis . This makes it particularly valuable in cancer research and treatment.

Activité Biologique

5-Methyl-7-hydroxyisoflavone (5-M7HIF) is a compound belonging to the isoflavone class of flavonoids, recognized for its diverse biological activities and potential health benefits. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the molecular formula and a molecular weight of 252.26 g/mol. Its unique methylation and hydroxylation pattern distinguishes it from other isoflavones, contributing to its specific biological effects.

- Target of Action : The primary target for 5-M7HIF is bacterial efflux pumps, which play a critical role in antibiotic resistance.

- Mode of Action : It inhibits these efflux pumps, potentially enhancing the efficacy of antibiotics against resistant bacterial strains.

- Biochemical Pathways : The compound is synthesized through the phenylpropanoid pathway, which is common for flavonoids.

Biological Activities

This compound exhibits various biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Research indicates that it modulates inflammatory pathways, which may have implications in chronic diseases.

- Estrogenic Activity : 5-M7HIF has been studied for its role in estrogen modulation, making it relevant in research on breast and prostate cancer .

Comparative Analysis with Other Isoflavones

The biological activity of this compound can be compared with other isoflavones such as genistein and daidzein. The following table summarizes key differences:

| Compound | Estrogenic Activity | Antioxidant Activity | Inhibition of Bacterial Efflux Pumps |

|---|---|---|---|

| This compound | Strong | Moderate | Yes |

| Genistein | Moderate | Strong | No |

| Daidzein | Weak | Moderate | No |

Case Studies

- Cardiovascular Health : A study indicated that isoflavones, including 5-M7HIF, may improve vascular health by enhancing arterial stiffness metrics in individuals with specific phenotypes (Equol producers) who metabolize soy isoflavones effectively. This suggests potential cardiovascular benefits associated with regular intake .

- Cancer Research : Investigations into the estrogenic properties of 5-M7HIF have highlighted its potential role in inhibiting cancer cell proliferation in hormone-dependent cancers. The compound's ability to modulate estrogen activity could provide therapeutic avenues for breast cancer treatment .

- Metabolism Studies : A metabolic study revealed that after administration, 5-M7HIF undergoes biotransformation resulting in various metabolites detectable in urine. This highlights its pharmacokinetic profile and potential implications for doping control in sports .

Pharmacokinetics

The pharmacokinetics of this compound indicate that it can produce false positives in urine tests for cannabinoids, which necessitates caution in clinical settings.

Propriétés

IUPAC Name |

7-hydroxy-5-methyl-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-12(17)8-14-15(10)16(18)13(9-19-14)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGROPIASMMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558070 | |

| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55338-30-2 | |

| Record name | 7-Hydroxy-5-methyl-3-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.